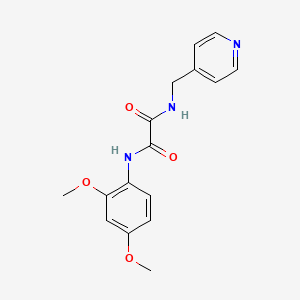
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide, also known as DMAPT, is a synthetic compound that has been extensively studied for its potential therapeutic applications in cancer treatment. DMAPT is a promising candidate as an anti-cancer agent due to its ability to selectively target cancer cells while leaving healthy cells unaffected.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide involves the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide inhibits the activity of IKKβ, which is an upstream regulator of NF-κB, leading to the downregulation of NF-κB target genes that are involved in cell survival and proliferation. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has also been shown to inhibit the activity of STAT3, which is a transcription factor that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to have several biochemical and physiological effects. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide inhibits the activity of NF-κB and STAT3, leading to the downregulation of genes that are involved in cell survival and proliferation. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving healthy cells unaffected. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has several advantages for lab experiments. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide is a relatively simple and efficient compound to synthesize, and it has been extensively studied for its potential therapeutic applications in cancer treatment. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to selectively target cancer cells while leaving healthy cells unaffected, making it a promising candidate for cancer therapy. However, there are also limitations to using N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide in lab experiments. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has poor solubility in water, which can make it difficult to administer in vivo. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has also been shown to have low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide. One direction is to investigate the potential of N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide as a combination therapy with other anti-cancer agents. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Another direction is to investigate the potential of N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide as a preventative agent for cancer. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to have potent anti-cancer activity, and it may be possible to use N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide as a preventative agent for individuals at high risk of developing cancer. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide to optimize its use in clinical settings.
Conclusion:
In conclusion, N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide is a promising candidate as an anti-cancer agent due to its ability to selectively target cancer cells while leaving healthy cells unaffected. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide inhibits the activity of NF-κB and STAT3, leading to the downregulation of genes that are involved in cell survival and proliferation. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving healthy cells unaffected. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has several advantages for lab experiments, but there are also limitations to using N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide in vivo. Future research on N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide should focus on investigating its potential as a combination therapy, preventative agent, and optimizing its pharmacokinetics and pharmacodynamics for clinical use.
合成法
The synthesis of N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide involves the reaction of 2,4-dimethoxybenzaldehyde with 4-pyridinecarboxaldehyde followed by reduction with sodium borohydride. The resulting product is then reacted with ethylenediamine to yield N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide. The synthesis of N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been reported in several studies, and it is a relatively simple and efficient process.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have shown that N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has potent anti-cancer activity against a variety of cancer cell lines, including pancreatic, breast, prostate, and lung cancer. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving healthy cells unaffected. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)ethanediamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-22-12-3-4-13(14(9-12)23-2)19-16(21)15(20)18-10-11-5-7-17-8-6-11/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWANGSPBWBKPCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dimethoxy-phenyl)-N'-pyridin-4-ylmethyl-oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

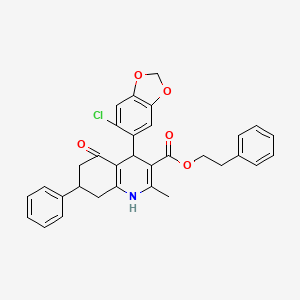
![2-(4-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5139867.png)
![N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5139872.png)
![N-[(5-bromo-2-furyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B5139887.png)
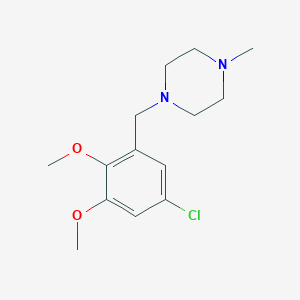
![N-[3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5139903.png)
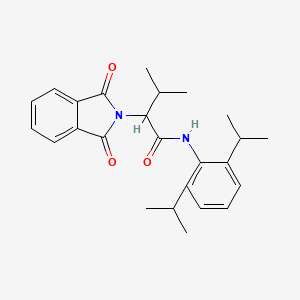
![4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B5139926.png)
![benzyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5139927.png)
![2-ethyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5139934.png)
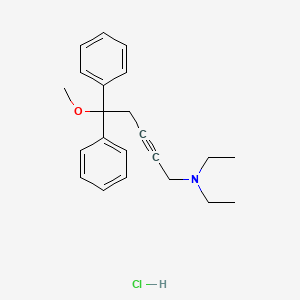
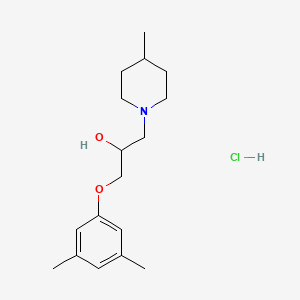
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B5139948.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B5139955.png)